2'-Bromo-5'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Bromo-5’-methylbiphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 5’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of reagents and solvents is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5’-methylbiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
2’-Bromo-5’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of biphenyl derivatives with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid
- 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid
- 2’-Bromo-5’-ethylbiphenyl-3-carboxylic acid
Uniqueness
2’-Bromo-5’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-bromo-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBCCNREKATMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681784 |
Source
|
Record name | 2'-Bromo-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-43-1 |
Source
|
Record name | 2'-Bromo-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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